molecular formula C10H14O2S B14462964 3-Hydroxy-2-(thiolan-2-yl)cyclohex-2-en-1-one CAS No. 65782-07-2

3-Hydroxy-2-(thiolan-2-yl)cyclohex-2-en-1-one

Katalognummer: B14462964
CAS-Nummer: 65782-07-2
Molekulargewicht: 198.28 g/mol
InChI-Schlüssel: MEBKFLBMIJCNEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-2-(thiolan-2-yl)cyclohex-2-en-1-one is an organic compound characterized by a cyclohexenone ring substituted with a hydroxy group and a thiolan group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(thiolan-2-yl)cyclohex-2-en-1-one typically involves the reaction of cyclohexenone derivatives with thiolane derivatives under controlled conditions. One common method involves the use of cyclohexenone as a starting material, which undergoes nucleophilic addition with a thiolane derivative in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to ensure high yield and purity. For example, catalytic hydrogenation and oxidation reactions can be employed to achieve the desired structural modifications. The use of advanced catalysts and optimized reaction conditions is crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-2-(thiolan-2-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-2-(thiolan-2-yl)cyclohex-2-en-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Hydroxy-2-(thiolan-2-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The hydroxy and thiolan groups play a crucial role in its binding affinity and reactivity. The compound can form hydrogen bonds and undergo nucleophilic attacks, which are essential for its biological and chemical activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Hydroxy-2-(thiolan-2-yl)cyclohex-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

65782-07-2

Molekularformel

C10H14O2S

Molekulargewicht

198.28 g/mol

IUPAC-Name

3-hydroxy-2-(thiolan-2-yl)cyclohex-2-en-1-one

InChI

InChI=1S/C10H14O2S/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h9,11H,1-6H2

InChI-Schlüssel

MEBKFLBMIJCNEX-UHFFFAOYSA-N

Kanonische SMILES

C1CC(SC1)C2=C(CCCC2=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.